2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide
Description
This compound is a pyridine-based acetamide derivative featuring a cyano group at the 3-position, a 4-methoxyphenyl substituent at the 6-position, and a sulfanyl bridge linking the pyridine core to the acetamide moiety.
Properties
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-12-5-2-10(3-6-12)13-7-4-11(8-16)15(18-13)21-9-14(17)19/h2-7H,9H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZBAEWFQKVYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves the reaction of 3-cyano-6-(4-methoxyphenyl)pyridine-2-thiol with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research demonstrates that 2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide exhibits promising anticancer properties.
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines.
Cytokine Production Reduction
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings highlight the compound's ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models .
Antimicrobial Properties
Preliminary investigations suggest that derivatives of the compound may possess antimicrobial properties, particularly against certain bacterial strains. This aspect is still under exploration but indicates potential utility in treating infections.
Case Studies and Research Findings
-
Tumor Growth Inhibition :
- In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This supports its potential as a therapeutic agent for cancer treatment.
-
Safety and Toxicity Assessment :
- Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
- Further Research Directions :
Mechanism of Action
The mechanism of action of 2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, methoxyphenyl group, and thioacetamide moiety may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound enhances solubility compared to non-polar substituents (e.g., phenyl in ). Conversely, fluorophenyl (in ) and trifluoromethyl groups increase lipophilicity and metabolic stability.
- Acetamide Modifications : Substitutions on the acetamide nitrogen (e.g., 2,6-dimethylphenyl in , 4-methoxyphenyl in ) impact steric bulk and binding affinity. For example, bulkier groups like 2-ethyl-6-methylphenyl (in 7h, ) may hinder target engagement but improve selectivity.
Solubility and Stability
- The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to analogs with lipophilic trifluoromethyl or thienyl groups (e.g., ).
- Cyano groups at the pyridine 3-position are conserved across analogs, suggesting a role in stabilizing π-π interactions or enzyme binding .
Biological Activity
2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyridine ring, a cyano group, and a methoxyphenyl moiety, along with a sulfanyl group linked to an acetamide. The molecular formula is with a molecular weight of approximately 264.31 g/mol.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of 2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide through various assays:
- COX Inhibition : The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes. In vitro assays demonstrated that it effectively inhibited COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
- In Vivo Studies : Animal models, such as carrageenan-induced paw edema in rats, were employed to assess the anti-inflammatory effects. The results indicated a significant reduction in edema, suggesting potent anti-inflammatory properties .
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| 2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide | ~0.04 | |
| Celecoxib | 0.04 |
The mechanism through which this compound exerts its biological effects appears to involve several pathways:
- COX Enzyme Interaction : The structural features allow for effective binding to COX enzymes, inhibiting the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
- Signal Transduction Pathways : Preliminary studies suggest that the compound may also modulate various signal transduction pathways involved in inflammation and pain response .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the methoxy group or the cyano position can significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl ring has been correlated with increased potency against COX enzymes.
- Substituent Variations : Variations in substituents on the pyridine ring can also alter binding affinity and selectivity towards COX isoforms .
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- In Vitro Studies : A study conducted by RSC Publishing demonstrated that derivatives similar to 2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide exhibited notable anti-inflammatory activity through COX inhibition and reduced PGE2 production in cell cultures .
- In Vivo Efficacy : Another research article reported successful application in animal models, where treated groups showed reduced inflammatory markers compared to controls, further validating its therapeutic potential .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide?
Answer:
The compound can be synthesized via multi-step routes involving substitution, reduction, and condensation reactions. For example:
- Substitution reactions under alkaline conditions to introduce sulfanyl groups (e.g., using potassium thiolate intermediates) .
- Reduction of nitro intermediates with iron powder in acidic media to generate aniline derivatives .
- Condensation with cyanoacetic acid or derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) to form the acetamide moiety .
Key challenges include controlling regioselectivity during pyridine functionalization and minimizing side reactions in sulfanyl group incorporation.
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural validation typically employs:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in pyridine-acetamide systems) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, cyano group absence in proton NMR) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require removal via vacuum distillation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for nitro reductions) improve efficiency over traditional iron powder methods .
- Purification techniques : Gradient column chromatography or recrystallization from ethanol/water mixtures removes byproducts like unreacted cyanoacetic acid .
- Process intensification : Continuous flow reactors reduce reaction times and improve heat transfer for exothermic steps .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
Discrepancies may arise from:
- Assay variability : Differences in microbial strains (Gram-positive vs. Gram-negative) or cell lines used .
- Concentration thresholds : Bioactivity may shift from antimicrobial to cytotoxic at higher concentrations (e.g., IC50 vs. MIC values) .
- Structural analogs : Subtle changes in substituents (e.g., methoxy vs. ethoxy groups) alter target binding .
Methodological recommendations : - Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform dose-response curves across multiple cell lines.
- Compare results with structurally related compounds (e.g., pyridine-thiadiazole hybrids) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with ciprofloxacin as a positive control .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin inhibition via UV-Vis monitoring at 410 nm) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced: What computational approaches model the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .
- QSAR studies : CoMFA/CoMSIA models correlate substituent electronic properties (Hammett σ constants) with bioactivity .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Advanced: How can the environmental fate and degradation pathways of this compound be studied?
Answer:
- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C, analyzing products via LC-MS .
- Photolysis : Expose to UV light (254 nm) and identify radicals via EPR spectroscopy .
- Soil/water partitioning : Use OECD 106 guidelines to measure log Kow and bioaccumulation potential .
Advanced: What strategies analyze the impact of substituents (e.g., methoxy vs. cyano groups) on bioactivity?
Answer:
- SAR libraries : Synthesize analogs with systematic substituent variations (e.g., 4-methoxy vs. 4-ethoxy phenyl groups) .
- Crystallographic comparisons : Overlay X-ray structures to identify steric/electronic effects on target binding .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
